molecular formula C12H19NO4 B1386151 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinecarboxylic acid CAS No. 1042799-65-4

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinecarboxylic acid

Cat. No. B1386151
M. Wt: 241.28 g/mol
InChI Key: NBFCJDXPMBYUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinecarboxylic acid is an organic compound . It is also known by other names such as 1-(oxane-4-carbonyl)piperidine-4-carboxylic acid and 4-Piperidinecarboxylic acid, 1-[(tetrahydro-2H-pyran-4-yl)carbonyl]- . The molecular formula of this compound is C12H19NO4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a tetrahydropyran ring via a carbonyl group . The molecular weight of this compound is 241.28 g/mol.

properties

IUPAC Name

1-(oxane-4-carbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-11(9-3-6-17-7-4-9)13-5-1-2-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFCJDXPMBYUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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